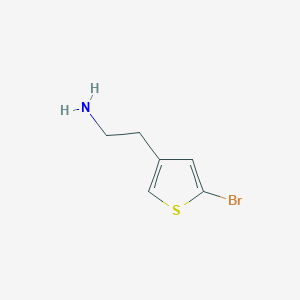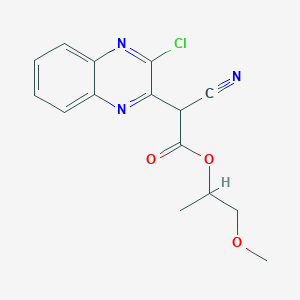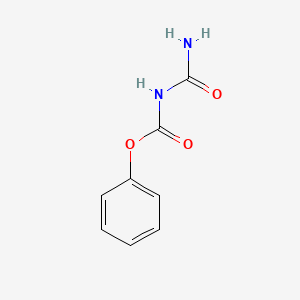![molecular formula C16H23F3N4O5S B13556011 Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H22F3N3O5S. It is known for its unique chemical structure, which includes a piperidine ring, a pyrimidine ring, and a trifluoromethanesulfonyloxy group.
Preparation Methods
The synthesis of tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions to form new derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethanesulfonyloxy group and pyrimidine ring . These interactions may modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring but differs in the substituents on the pyrimidine ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boronic ester group instead of the trifluoromethanesulfonyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23F3N4O5S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
tert-butyl 4-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23F3N4O5S/c1-15(2,3)27-14(24)23-9-6-11(7-10-23)22(4)13-20-8-5-12(21-13)28-29(25,26)16(17,18)19/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
ZGRFTEPHFHEDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)


![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)

